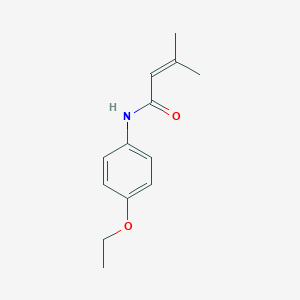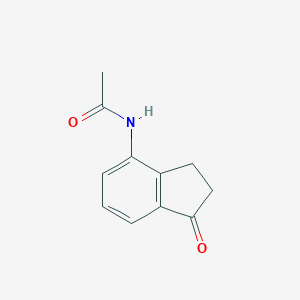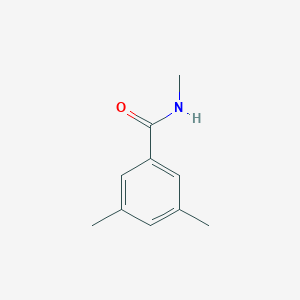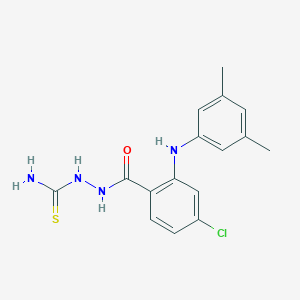
N-(4-Ethoxyphenyl)-3-methylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethoxyphenyl)-3-methylbut-2-enamide, also known as A-836339, is a synthetic compound that belongs to the class of drugs called cannabinoid receptor agonists. It was first synthesized in 2006 by Abbott Laboratories. A-836339 has been found to exhibit high selectivity for the CB2 receptor, which is predominantly expressed in immune cells.
Mechanism of Action
N-(4-Ethoxyphenyl)-3-methylbut-2-enamide acts as a selective agonist for the CB2 receptor, which is predominantly expressed in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory and analgesic effects. This compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and colitis. This compound has also been found to have analgesic effects in animal models of neuropathic pain and inflammatory pain. In addition, this compound has been found to have anti-tumor effects in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-Ethoxyphenyl)-3-methylbut-2-enamide in lab experiments is its high selectivity for the CB2 receptor, which allows for more specific targeting of immune cells. This compound also has good pharmacokinetic properties, which makes it suitable for in vivo studies. One limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-(4-Ethoxyphenyl)-3-methylbut-2-enamide. One area of interest is its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. This compound has also been found to have anti-tumor effects in animal models of cancer, and further research is needed to explore its potential as an anti-cancer agent. In addition, this compound may have potential as a treatment for neuropathic pain, which is a difficult-to-treat condition that affects millions of people worldwide.
Synthesis Methods
The synthesis of N-(4-Ethoxyphenyl)-3-methylbut-2-enamide involves a multistep process. The starting material is 4-ethoxybenzaldehyde, which is subjected to a Knoevenagel condensation with 3-methylbut-2-enal in the presence of a base such as potassium carbonate. The resulting product is then subjected to reduction with sodium borohydride to give the corresponding alcohol. This alcohol is then reacted with a chloroformate derivative of N-methylpiperazine to give the final product, this compound.
Scientific Research Applications
N-(4-Ethoxyphenyl)-3-methylbut-2-enamide has been extensively studied for its potential therapeutic applications in various diseases such as inflammation, pain, and cancer. It has been shown to have anti-inflammatory effects in animal models of arthritis and colitis. This compound has also been found to have analgesic effects in animal models of neuropathic pain and inflammatory pain.
properties
CAS RN |
190191-42-5 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3-methylbut-2-enamide |
InChI |
InChI=1S/C13H17NO2/c1-4-16-12-7-5-11(6-8-12)14-13(15)9-10(2)3/h5-9H,4H2,1-3H3,(H,14,15) |
InChI Key |
JRTMFYXEQGOSBQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=C(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=C(C)C |
synonyms |
2-Butenamide,N-(4-ethoxyphenyl)-3-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate](/img/structure/B65318.png)

![(3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B65323.png)









